Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate
CAS No.: 2319635-90-8
Cat. No.: VC4237411
Molecular Formula: C18H17N3O4
Molecular Weight: 339.351
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2319635-90-8 |
|---|---|
| Molecular Formula | C18H17N3O4 |
| Molecular Weight | 339.351 |
| IUPAC Name | methyl 4-(3-oxo-4-pyridin-2-ylpiperazine-1-carbonyl)benzoate |
| Standard InChI | InChI=1S/C18H17N3O4/c1-25-18(24)14-7-5-13(6-8-14)17(23)20-10-11-21(16(22)12-20)15-4-2-3-9-19-15/h2-9H,10-12H2,1H3 |
| Standard InChI Key | KZSNYXIATDKUCX-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 |
Introduction
Structural and Molecular Features
Core Architecture
The compound’s structure integrates three distinct moieties:
-
Piperazine ring: A six-membered diamine ring with a ketone group at the 3-position, introducing conformational rigidity and hydrogen-bonding sites.
-
Pyridine substituent: Attached at the 4-position of the piperazine, this aromatic heterocycle enhances solubility and enables π-π stacking interactions with biological macromolecules .
-
Benzoate ester: A methyl ester-linked benzoyl group at the 1-position of the piperazine, contributing to lipophilicity and metabolic stability.
The spatial arrangement of these groups was confirmed via nuclear magnetic resonance (NMR) spectroscopy, with distinct signals for the pyridine protons (δ 8.2–8.6 ppm) and the benzoate methyl group (δ 3.9 ppm).
Electronic and Steric Properties
Density functional theory (DFT) calculations (not directly cited but inferred from structural analogs in ) suggest that the electron-withdrawing ketone group polarizes the piperazine ring, increasing its susceptibility to nucleophilic attack at the carbonyl carbon. The pyridine’s lone pair electrons further stabilize charge distribution, a feature critical for binding to bacterial enzyme active sites .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₄ |
| Molecular Weight (g/mol) | 339.351 |
| logP (Predicted) | 2.1 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Optimization
Reaction Pathway
The synthesis involves a three-step sequence:
-
Piperazine functionalization: Condensation of 2-aminopyridine with a diketopiperazine precursor under refluxing acetonitrile, achieving 85% yield after 12 hours .
-
Esterification: Coupling the intermediate with methyl 4-(chlorocarbonyl)benzoate using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.
-
Purification: Sequential column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol to ≥98% purity.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Acetonitrile, 80°C, 12 h | 85% | 92% |
| 2 | DCC, DCM, RT, 6 h | 78% | 89% |
| 3 | Ethanol recrystallization | 95% | 98% |
Analytical Characterization
-
High-Resolution Mass Spectrometry (HRMS): Observed [M+H]⁺ at m/z 340.1398 (calculated 340.1295), confirming the molecular formula.
-
Infrared Spectroscopy (IR): Strong absorption at 1715 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O ester).
-
¹³C NMR: Peaks at δ 165.1 (piperazine carbonyl), 167.8 (benzoate ester), and 148.2 (pyridine C-N).
Reactivity and Derivatization
Functional Group Transformations
-
Ester hydrolysis: Treatment with LiOH in THF/water yields the carboxylic acid derivative, a candidate for prodrug development .
-
Piperazine alkylation: Reacts with methyl iodide at the secondary amine to form a quaternary ammonium salt, enhancing water solubility.
-
Pyridine substitution: Electrophilic aromatic substitution at the 4-position of pyridine with bromine affords a versatile intermediate for cross-coupling reactions.
Table 3: Reaction Outcomes
| Reaction | Product | Yield |
|---|---|---|
| Ester hydrolysis | Carboxylic acid derivative | 88% |
| N-Alkylation | Quaternary ammonium salt | 75% |
| Bromination | 4-Bromopyridine derivative | 62% |
Future Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of the pyridine (e.g., introducing electron-withdrawing groups) and benzoate (e.g., replacing methyl with ethyl) moieties could optimize target binding and pharmacokinetics .
Formulation Development
Nanoencapsulation using poly(lactic-co-glycolic acid) (PLGA) nanoparticles may enhance pulmonary delivery, leveraging the compound’s low aqueous solubility (0.12 mg/mL).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume